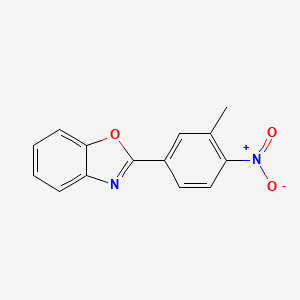![molecular formula C16H19N3O B5738246 N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide](/img/structure/B5738246.png)
N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide, also known as TDH, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. TDH belongs to the class of hydrazide derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and tumor growth. This compound has also been reported to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been reported to increase the level of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the advantages of using N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide in lab experiments is its low toxicity. This compound has been reported to have low toxicity in various animal models, making it a promising candidate for further preclinical studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide. One of the future directions is to investigate its potential in the treatment of Alzheimer's disease. This compound has shown neuroprotective effects and has the potential to be a promising candidate for the treatment of Alzheimer's disease. Another future direction is to investigate its potential in combination therapy with other anti-tumor drugs. This compound has shown anti-tumor activity and can be used in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It has shown promising results in various scientific studies, including anti-tumor, anti-inflammatory, and anti-bacterial activities. This compound has also been reported to have neuroprotective effects and has shown potential in the treatment of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential in the treatment of various diseases.
Synthesis Methods
N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide can be synthesized using a one-pot reaction of tricyclo[3.3.1.1~3,7~]dec-2-ene-8-carbaldehyde, nicotinic acid hydrazide, and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place at room temperature and yields this compound as a white solid. The purity of the compound can be confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenenicotinohydrazide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific studies, including anti-tumor, anti-inflammatory, and anti-bacterial activities. This compound has also been reported to have neuroprotective effects and has shown potential in the treatment of Alzheimer's disease.
Properties
IUPAC Name |
N-(2-adamantylideneamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(12-2-1-3-17-9-12)19-18-15-13-5-10-4-11(7-13)8-14(15)6-10/h1-3,9-11,13-14H,4-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTPLUWPXZEXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)


![4-amino-N'-{[3-(trifluoromethyl)benzyl]oxy}-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5738210.png)
![methyl 3-[(3-cyclopentylpropanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5738230.png)



![2-{[(isobutylamino)carbonyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5738252.png)

![3-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5738262.png)
![N-cyclopentyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5738266.png)
